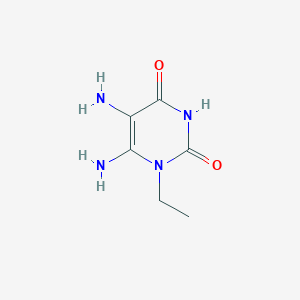
5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione is an organic compound belonging to the class of aminopyrimidines. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of cyclic compounds containing active methylene groups with aldehydes and nitriles in a solution of water and ethanol . Another method includes the reaction of glycolic acid with 5,6-diamino-1,3-dimethylpyrimidine-2,4-dione under specific conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted aminopyrimidines.
Applications De Recherche Scientifique
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, the compound can interact with DNA and other cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound shares a similar pyrimidine structure but has different substituents, leading to distinct chemical and biological properties.
7-Amino-1H,3H-pyrimido[4,5-d]pyrimidine-2,4-dione: Another related compound with a fused pyrimidine ring system, which exhibits unique reactivity and applications.
Uniqueness
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of amino groups at the 5 and 6 positions. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H10N4O2 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
5,6-diamino-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H10N4O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,7-8H2,1H3,(H,9,11,12) |
Clé InChI |
HEXZSEOAILCDMD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=O)NC1=O)N)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[4-(benzyloxy)phenyl]methyl}piperazine](/img/structure/B8804491.png)






![4-[(1H-benzimidazol-2-ylmethyl)thio]quinazoline](/img/structure/B8804554.png)






